molecular formula C14H16N2O2 B15200958 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B15200958
M. Wt: 244.29 g/mol
InChI Key: NDPAJTNTKNJBAS-UHFFFAOYSA-N
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Description

This bicyclic pyridine derivative features a pyrano[3,4-c]pyridine core substituted with a cyclopropyl group at position 8, a hydroxyl group at position 6, and geminal dimethyl groups at position 2. The nitrile group at position 5 enhances its reactivity for further functionalization. The hydroxyl group at position 6 enables hydrogen bonding, influencing solubility and biological interactions. Its synthesis typically involves substitution reactions using intermediates like 8-hydrazino derivatives or Smiles rearrangements (). This compound serves as a key intermediate in neurotropic drug development, with structural modifications significantly altering pharmacological profiles .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

8-cyclopropyl-3,3-dimethyl-6-oxo-4,7-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C14H16N2O2/c1-14(2)5-9-10(6-15)13(17)16-12(8-3-4-8)11(9)7-18-14/h8H,3-5,7H2,1-2H3,(H,16,17)

InChI Key

NDPAJTNTKNJBAS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)NC(=C2CO1)C3CC3)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include the use of automated reactors and stringent quality control measures to maintain consistency and purity .

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrano[3,4-c]pyridine derivatives .

Scientific Research Applications

8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related pyrano[3,4-c]pyridine derivatives:

Compound Name Position 6 Substituent Position 8 Substituent Molecular Formula Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Activity/Application Reference
8-Cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile -OH Cyclopropyl C₁₄H₁₅N₂O₂ N/A O-H (3400-3200), C≡N (2220) Neurotropic intermediate
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-(methylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile -SCH₃ 3,5-Dimethylpyrazolyl C₁₇H₂₀N₄OS 160–161 C≡N (2211), C=S (1230) Antimicrobial activity
8-(4-Methoxyphenyl)-3,3-dimethyl-6-(prop-2-yn-1-yloxy)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile -O-C≡CH 4-Methoxyphenyl C₂₀H₂₀N₂O₂ N/A C≡N (2222), C≡C (2120) Triazole-based neurotropic agent
6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile -Cl Isopropyl C₁₄H₁₇ClN₂O N/A C≡N (2225), C-Cl (750) Efflux pump inhibitor (EPI)
MBX2319 (3,3-dimethyl-8-morpholino-6-(phenethylthio)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile) -S-CH₂CH₂Ph Morpholino C₂₂H₂₇N₃O₂S N/A C≡N (2218), C=O (1665) Gram-negative EPI

Key Findings

Position 6 Substituents :

  • Hydroxyl (-OH) : Enhances hydrogen bonding and solubility (target compound) but reduces stability compared to thioalkyl (-SCH₃) or alkynyloxy (-O-C≡CH) groups .
  • Methylthio (-SCH₃) : Increases lipophilicity, improving membrane permeability in antimicrobial derivatives .
  • Chloro (-Cl) : Introduces electron-withdrawing effects, critical for efflux pump inhibition .

Position 8 Substituents: Cyclopropyl: Small, rigid ring improves metabolic stability compared to bulkier groups like 4-methoxyphenyl . Morpholino: Enhances water solubility and target binding in EPIs like MBX2319 .

Triazole hybrids (e.g., compound 6n in ) show reduced neurotropic activity when fused with furan or methoxy groups, highlighting the hydroxyl group's importance .

Spectroscopic Distinctions

  • C≡N Stretching : Consistent at ~2220 cm⁻¹ across derivatives .
  • Hydrogen Bonding : Hydroxyl groups (target compound) show broad O-H stretches (3400–3200 cm⁻¹), absent in thioalkyl or chloro analogs .

Biological Activity

8-Cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. The compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is C13_{13}H14_{14}N2_{2}O2_{2}. Its structure includes a pyrano[3,4-c]pyridine core with a cyclopropyl group and a hydroxyl functional group that may enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities including:

  • Kinase Inhibition : Compounds in the pyrano[3,4-c]pyridine family have been studied for their ability to inhibit various kinases, which play crucial roles in cell signaling and cancer progression. For instance, inhibitors targeting DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) have shown promise in reducing hyperactivity linked to malignancies .
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against human tumor cell lines such as HeLa and HCT116. These compounds often work by interfering with cell cycle regulation and promoting apoptosis .

In Vitro Studies

In vitro studies on related compounds have shown promising results:

  • Inhibition of Cell Proliferation : Compounds similar to 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exhibited IC50_{50} values in the low micromolar range against various cancer cell lines .
CompoundTargetIC50_{50} (µM)Cell Line
Example ADYRK1A0.36SH-SY5Y
Example BCDK20.36HCT116
Example CCDK91.8A375

Case Studies

A case study evaluating the pharmacological profile of a related compound indicated that structural modifications could lead to enhanced selectivity and potency against specific kinases. The study highlighted the importance of the cyclopropyl moiety in modulating biological activity .

The mechanisms through which 8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its effects likely involve:

  • Kinase Inhibition : By binding to ATP-binding sites on kinases such as DYRKs and CDKs, it may prevent substrate phosphorylation critical for cell cycle progression.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

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